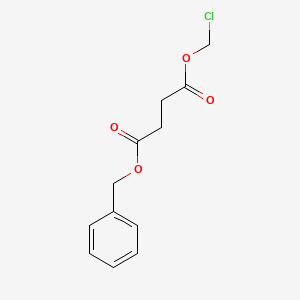
Benzyl (Chloromethyl) Succinate
Übersicht
Beschreibung
“Benzyl (Chloromethyl) Succinate” is a chemical compound with the formula C12H13ClO4 . It is used for research purposes . The compound has a molecular weight of 256.68 .
Synthesis Analysis
The synthesis of similar compounds involves the chloromethylation of aromatic compounds. This process is catalyzed by zinc iodide and involves the reaction of benzene with dimethoxymethane and chlorosulfonic acid . The reaction occurs at a temperature of 5-10°C .
Chemical Reactions Analysis
“Benzyl (Chloromethyl) Succinate” likely undergoes similar reactions to other benzylic compounds. For instance, benzylic halides show enhanced reactivity due to the adjacent aromatic ring . They can undergo SN1, SN2, and E1 reactions . Benzyl chloride, a related compound, can react with aqueous sodium hydroxide to give dibenzyl ether .
Physical And Chemical Properties Analysis
“Benzyl (Chloromethyl) Succinate” has several physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is also an inhibitor of CYP1A2 and CYP2C19 . Its water solubility is classified as soluble, with a solubility of 0.885 mg/ml .
Wissenschaftliche Forschungsanwendungen
Chromatography
Benzyl (Chloromethyl) Succinate and its derivatives, such as succinic acid, have been utilized in chromatographic techniques. Tanaka and Fritz (1986) discussed the use of succinic acid as an eluent in ion-exclusion chromatography for the separation of aliphatic carboxylic acids. This method offers more sensitive detection of sample acids by significantly reducing the retention times and improving peak sharpness (Tanaka & Fritz, 1986).
Chemical Synthesis
Research on benzyl succinate derivatives has shown their potential in synthesizing compounds with biological activities. For instance, Kikumoto et al. (1990) synthesized derivatives that exhibited inhibitory properties against platelet aggregation and had antithrombotic effects in mice, indicating the versatility of benzyl succinate in medicinal chemistry (Kikumoto et al., 1990).
Crystal Engineering
In the realm of crystal engineering, Childs et al. (2004) demonstrated the formation of cocrystals containing fluoxetine hydrochloride with organic acids like succinic acid. This approach alters the physical properties of pharmaceutical compounds, potentially improving their solubility and bioavailability (Childs et al., 2004).
Biotechnology
Succinic acid, closely related to Benzyl (Chloromethyl) Succinate, has been explored for its bio-production using renewable resources. Jiang et al. (2017) provided an overview of the progress in succinic acid production, highlighting the importance of metabolic engineering and fermentation technology in developing sustainable processes (Jiang et al., 2017).
Environmental Science
Research by Landrum et al. (1984) utilized succinic acid derivatives to study the binding of pollutants to humic substances, offering insights into the environmental fate and transport of organic pollutants. This work underscores the role of Benzyl (Chloromethyl) Succinate derivatives in environmental chemistry (Landrum et al., 1984).
Antimicrobial and Antifungal Applications
Monoesters of succinic anhydride, a compound related to Benzyl (Chloromethyl) Succinate, have been investigated for their antifungal and antibacterial activities. Iqbal et al. (2014) found that the biological activity of these compounds varied with the substituent attached to the benzyl group, indicating their potential as antimicrobial agents (Iqbal et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-O-benzyl 4-O-(chloromethyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c13-9-17-12(15)7-6-11(14)16-8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQJMNMWWYYBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445129 | |
| Record name | Butanedioic acid, chloromethyl phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (Chloromethyl) Succinate | |
CAS RN |
143869-67-4 | |
| Record name | Butanedioic acid, chloromethyl phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


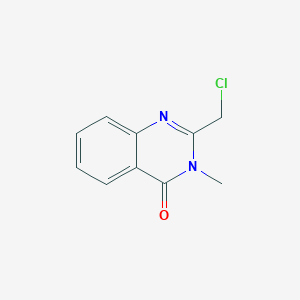
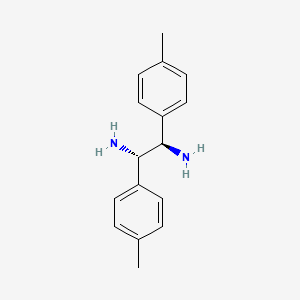

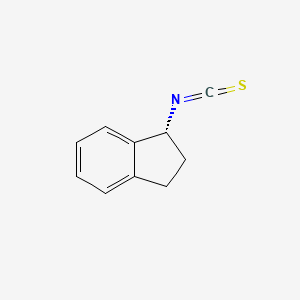

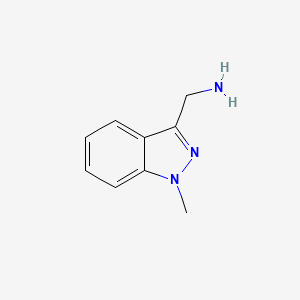
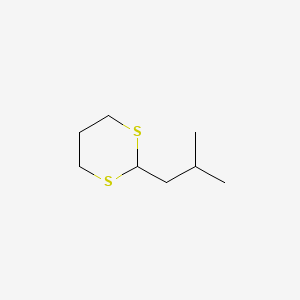
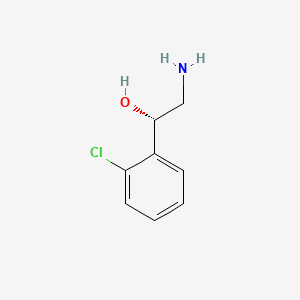


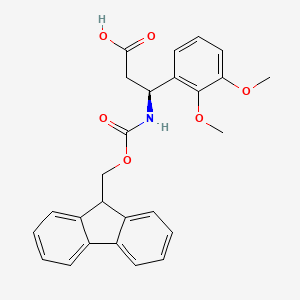
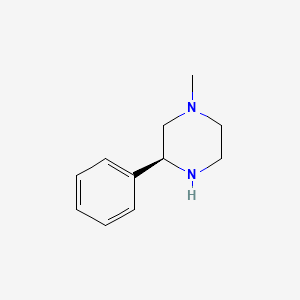
![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)